![molecular formula C18H12N6O4 B2608129 2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396682-82-8](/img/structure/B2608129.png)
2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
Chromone carboxamide derivatives have been synthesized and evaluated as cytotoxic agents and 5-lipoxygenase inhibitors . The presence of a 6-fluoro substituent on the chromone nucleus or propyl and 3-ethylphenyl groups on the amide side chain has a positive impact on the cytotoxic activity .Molecular Structure Analysis
The molecular structure of similar compounds, N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, have been structurally characterized . The molecules are essentially planar and each exhibits an anti conformation with respect to the C—N rotamer of the amide and a cis geometry with respect to the relative positions of the Carom —C bond of the chromone ring and the carbonyl group of the amide .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N,N-Diethyl-4-oxo-4H-chromene-2-carboxamide, include a density of 1.2±0.1 g/cm3, boiling point of 399.8±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and a molar volume of 203.1±3.0 cm3 .Scientific Research Applications
- Among these compounds, 13 exhibited promising cytotoxic activity with IC50 values ranging from 0.9 to 10 μM .
- Hydrophilic chromone carboxamides demonstrated greater 5-LOX inhibition, suggesting their potential as anti-inflammatory agents .
Anticancer Activity
Anti-Inflammatory Potential
Drug Development Prospects
Future Directions
properties
IUPAC Name |
2-[4-[(4-oxochromene-2-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c19-16(26)17-21-23-24(22-17)11-7-5-10(6-8-11)20-18(27)15-9-13(25)12-3-1-2-4-14(12)28-15/h1-9H,(H2,19,26)(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHKWYSOWISPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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